5-Bromo-2-(piperazin-1-yl)thiazole
Overview
Description
5-Bromo-2-(piperazin-1-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperazine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of a bromine atom and a piperazine ring in the structure of this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with piperazine . The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is usually stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, often involving the use of advanced techniques such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperazin-1-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The piperazine moiety can undergo coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, heterocyclic amines, and thiosemicarbazone derivatives . The reactions are typically carried out under controlled temperatures and may involve the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted thiazole derivatives, while coupling reactions can result in the formation of complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-2-(piperazin-1-yl)thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The piperazine moiety can enhance the binding affinity of the compound to its targets, thereby increasing its potency . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-2-(piperazin-1-yl)thiazole can be compared with other similar compounds, such as:
2-Aminothiazole: Known for its antiproliferative activity against cancer cell lines.
Benzothiazole Derivatives: These compounds exhibit various biological activities, including antibacterial and antifungal effects.
Piperazine Derivatives: Piperazine-containing compounds are known for their wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its combined thiazole and piperazine structure, which enhances its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
5-bromo-2-piperazin-1-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYESJZJBOOVSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593622 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223514-48-5 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.